keto-D-fructose 6-phosphate
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Overview
Description
D-fructose 6-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of both phosphate OH groups of D-fructose 6-phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a keto-D-fructose 6-phosphate.
Scientific Research Applications
Isomeric Composition and Kinetics
Keto isomers of fructose phosphates, like fructose 6-phosphate and fructose 1,6-bisphosphate, demonstrate unique kinetics and substrate specificity in biochemical reactions. These compounds play a critical role in enzyme reactions, such as those involving muscle aldolase, which are pivotal in metabolic pathways (Midelfort, Gupta, & Rose, 1976).
Enzymatic Specificity
Studies on enzymes like fructose-6-phosphate kinase show specificity for certain isomers of fructose phosphates. This specificity is essential for understanding how these enzymes catalyze biochemical reactions and contribute to broader metabolic processes (Wurster & Hess, 1974).
Tautomeric Composition
The composition of D-fructose phosphates in solution, including their tautomeric forms, is crucial for understanding the behavior of these compounds in biochemical reactions. This knowledge assists in comprehending their role in metabolic pathways (Koerner, Cary, Bhacca, & Younathan, 1973).
Biosynthetic Pathways
Keto-D-fructose compounds like 6-deoxy-5-ketofructose-1-phosphate are involved in biosynthetic pathways for essential compounds such as aromatic amino acids in certain microorganisms, indicating their significance in microbial metabolism (White & Xu, 2006).
Enzymatic Synthesis
Enzymes like fructose 6-phosphate aldolase play a role in the enzymatic synthesis of various sugars, demonstrating the utility of keto-D-fructose compounds in biochemical synthesis and metabolic engineering (Schürmann, Schürmann, & Sprenger, 2002).
Spectral Studies
Studies using absorption spectroscopy and circular dichroism have explored the acyclic forms of D-fructose and related compounds, contributing to a deeper understanding of their structural characteristics and behaviors in various reactions (Avigad, Englard, & Listowsky, 1970).
Metabolic Pathways in Organisms
Research into enzymes such as phosphoglucose isomerase and their interaction with fructose phosphates reveals insights into the metabolic pathways of different organisms, including humans and bacteria (Tsuboi, Fukunaga, & Chervenka, 1971).
properties
Product Name |
keto-D-fructose 6-phosphate |
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Molecular Formula |
C6H11O9P-2 |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t4-,5-,6-/m1/s1 |
InChI Key |
GSXOAOHZAIYLCY-HSUXUTPPSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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